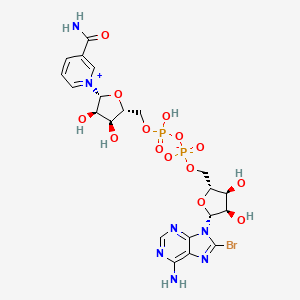

NBrAD

Description

BenchChem offers high-quality NBrAD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NBrAD including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52977-37-4 |

|---|---|

Molecular Formula |

C21H26BrN7O14P2 |

Molecular Weight |

742.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C21H26BrN7O14P2/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |

InChI Key |

ISNAGOUAZGHQIY-NAJQWHGHSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N |

Synonyms |

NBrAD nicotinamide-8-bromoadenine dinucleotide |

Origin of Product |

United States |

What is the mechanism of action of 8-Br-cADPR?

An In-depth Technical Guide to the Mechanism of Action of 8-Br-cADPR

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-cyclic adenosine diphosphate-ribose (8-Br-cADPR) is a pivotal synthetic analog of cyclic ADP-ribose (cADPR), a ubiquitous second messenger that modulates intracellular calcium ([Ca²⁺]i) signaling. This technical guide provides a comprehensive overview of the mechanism of action of 8-Br-cADPR, focusing on its role as a competitive antagonist of the cADPR-mediated Ca²⁺ release pathway. The document details its molecular targets, its impact on signaling cascades, and quantitative data from key studies. Furthermore, it outlines detailed experimental protocols for assays commonly used to investigate its effects, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in cell biology, pharmacology, and drug development who are investigating cADPR-dependent signaling.

Introduction: The cADPR Signaling Pathway

Cyclic ADP-ribose (cADPR) is an endogenous second messenger synthesized from β-nicotinamide adenine dinucleotide (β-NAD⁺) by the enzyme CD38, which possesses both ADP-ribosyl cyclase and cADPR hydrolase activities.[1] cADPR plays a crucial role in the regulation of intracellular Ca²⁺ concentrations in a wide variety of cell types. It primarily functions by mobilizing Ca²⁺ from intracellular stores, such as the endoplasmic and sarcoplasmic reticulum (ER/SR). The primary molecular target for cADPR-mediated Ca²⁺ release is the ryanodine receptor (RyR), a large conductance Ca²⁺ channel located on the ER/SR membrane.[2][3][4][5] The binding of cADPR to the RyR, or an associated protein, sensitizes the receptor to Ca²⁺, leading to Ca²⁺-induced Ca²⁺ release (CICR) and an increase in cytosolic Ca²⁺ levels. This signaling pathway is integral to numerous physiological processes, including muscle contraction, neurotransmission, and immune responses.[1][6][7]

8-Br-cADPR: A Potent Antagonist of cADPR

8-Br-cADPR is a cell-permeable analog of cADPR that has been instrumental in elucidating the physiological functions of the cADPR pathway.[8][9] The bromine substitution at the 8-position of the adenine ring abolishes the agonist activity of the molecule, transforming it into a competitive antagonist of cADPR.[10] Its primary mechanism of action is to competitively inhibit the binding of endogenous cADPR to its binding site, thereby preventing the sensitization of RyRs and the subsequent release of Ca²⁺ from intracellular stores.[3][11] This antagonistic action makes 8-Br-cADPR an invaluable pharmacological tool for investigating cADPR-dependent signaling events.

Molecular Targets and Mechanism of Action

Primary Target: The Ryanodine Receptor (RyR)

The principal target of 8-Br-cADPR's antagonistic activity is the cADPR-binding site associated with the ryanodine receptor. By competitively inhibiting the action of cADPR at the RyR, 8-Br-cADPR effectively blocks cADPR-induced Ca²⁺ release.[1][11] This has been demonstrated in various cell types where agonist-induced increases in intracellular Ca²⁺, mediated by cADPR, are significantly attenuated by pretreatment with 8-Br-cADPR.[1][6][12]

Disputed Target: The TRPM2 Ion Channel

There is ongoing scientific debate regarding the role of cADPR and its analogs, including 8-Br-cADPR, in modulating the Transient Receptor Potential Melastatin 2 (TRPM2) channel. TRPM2 is a non-selective cation channel that is activated by ADPR and oxidative stress. Some studies have suggested that cADPR can also activate or sensitize TRPM2, and that 8-Br-cADPR can act as an antagonist at this channel.[13][14][15] However, other research has questioned the direct activation of TRPM2 by cADPR, suggesting that any observed effects may be due to contamination of cADPR preparations with ADPR.[15][16] Further investigation is required to definitively clarify the interaction between 8-Br-cADPR and TRPM2.

Quantitative Data

The following table summarizes key quantitative data for 8-Br-cADPR from various studies.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ | 1.7 µM | Sea urchin egg homogenates (for blocking cADPR-induced Ca²⁺ release) | [8] |

| Effective Concentration | 100 µM | PHM1 cells (significant attenuation of agonist-induced [Ca²⁺]i elevation) | [1] |

| Effective Concentration | 100-1000 µM | NG108-15 cells (reduction of acetylcholine-induced inhibition of M-like current) | [17] |

| Effective Concentration | 10-100 µM | Airway smooth muscle cells (inhibition of agonist-induced [Ca²⁺]i responses) | [6] |

| Effective Concentration | 0.1 µM | Dorsal root ganglion neurons (significant decrease in paclitaxel-induced axon degeneration for 8-Br-7-CH-cADPR, a more potent analog) | [18] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving cADPR and the mechanism of action of 8-Br-cADPR.

Caption: The cADPR and IP₃ signaling pathways for intracellular Ca²⁺ release.

Caption: Mechanism of action of 8-Br-cADPR as a competitive antagonist at the RyR.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of 8-Br-cADPR.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is adapted from studies measuring agonist-induced Ca²⁺ responses in the presence of 8-Br-cADPR.[1][12]

Objective: To measure changes in intracellular Ca²⁺ concentration in response to an agonist, with and without pre-incubation with 8-Br-cADPR.

Materials:

-

Cells of interest (e.g., smooth muscle cells, neurons) cultured on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) fluorescent Ca²⁺ indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

8-Br-cADPR.

-

Agonist of interest (e.g., acetylcholine, oxytocin).

-

Fluorescence microscopy setup with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission detector (around 510 nm).

Procedure:

-

Cell Preparation: Grow cells to a suitable confluency on sterile glass coverslips.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS to aid dispersion. b. Wash the cells once with HBSS. c. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular dye. e. Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

8-Br-cADPR Incubation: a. For the experimental group, pre-incubate the Fura-2 loaded cells with the desired concentration of 8-Br-cADPR (e.g., 100 µM) in HBSS for a specified time (e.g., 30 minutes) prior to agonist stimulation. b. For the control group, incubate the cells in HBSS without 8-Br-cADPR.

-

Fluorescence Imaging: a. Mount the coverslip onto the perfusion chamber of the fluorescence microscope. b. Continuously perfuse the cells with HBSS. c. Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm. d. Establish a stable baseline fluorescence ratio (F340/F380) for a few minutes.

-

Agonist Stimulation: a. Introduce the agonist into the perfusion solution at the desired concentration. b. Continue recording the fluorescence changes for several minutes until the response returns to baseline or reaches a plateau.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). b. The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration. c. Compare the peak and integrated Ca²⁺ response to the agonist in control cells versus cells pre-treated with 8-Br-cADPR. A significant reduction in the response in the presence of 8-Br-cADPR indicates its antagonistic effect on the Ca²⁺ release pathway.

Caption: Experimental workflow for intracellular calcium measurement using Fura-2 AM.

Ca²⁺ Release from Permeabilized Cells

This protocol allows for the direct introduction of non-membrane-permeant molecules into the cytosol to study their effects on intracellular Ca²⁺ stores.

Objective: To assess the ability of 8-Br-cADPR to inhibit cADPR-induced Ca²⁺ release from the ER/SR in permeabilized cells.

Materials:

-

Suspension of cells.

-

Permeabilization agent (e.g., digitonin, saponin).

-

Intracellular-like buffer (high K⁺, low Ca²⁺, with ATP and an ATP-regenerating system).

-

Fluorescent Ca²⁺ indicator for extracellular/buffer Ca²⁺ (e.g., Fluo-3, Fura-2 salt form).

-

cADPR.

-

8-Br-cADPR.

-

Thapsigargin (SERCA pump inhibitor).

-

Ionomycin (Ca²⁺ ionophore).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Cell Preparation: Harvest cells and wash them in a Ca²⁺-free buffer. Resuspend the cells at a high density in the intracellular-like buffer.

-

Permeabilization: a. Add the Ca²⁺ indicator to the cell suspension. b. Place the cell suspension in the cuvette of the fluorometer and begin recording fluorescence to establish a baseline. c. Add a low concentration of the permeabilizing agent (e.g., digitonin). The optimal concentration needs to be titrated to permeabilize the plasma membrane without damaging the ER/SR membrane. A successful permeabilization is often indicated by a slight increase in fluorescence as the dye enters the cells and binds to any leaked Ca²⁺.

-

Ca²⁺ Store Loading: The ATP in the buffer will fuel the SERCA pumps to take up any free Ca²⁺ into the ER/SR, leading to a decrease in extra-organellar Ca²⁺ and a drop in fluorescence.

-

Inhibition of Ca²⁺ Uptake: Add thapsigargin to inhibit the SERCA pumps. This prevents the re-uptake of any released Ca²⁺, isolating the release event.

-

Experimental Manipulation: a. Control (cADPR alone): After the fluorescence signal stabilizes post-thapsigargin, add a known concentration of cADPR. A subsequent increase in fluorescence indicates Ca²⁺ release from the intracellular stores. b. Inhibition (8-Br-cADPR + cADPR): In a separate experiment, pre-incubate the permeabilized cells with 8-Br-cADPR for a few minutes before adding the same concentration of cADPR.

-

Maximal Release: At the end of each experiment, add ionomycin to release all remaining Ca²⁺ from the stores, establishing the maximum fluorescence signal.

-

Data Analysis: Compare the magnitude of the Ca²⁺ release induced by cADPR in the absence and presence of 8-Br-cADPR. A reduced Ca²⁺ release in the presence of 8-Br-cADPR demonstrates its antagonistic effect.

Conclusion

8-Br-cADPR is an indispensable tool for the study of intracellular Ca²⁺ signaling. Its primary mechanism of action as a competitive antagonist of cADPR at the ryanodine receptor is well-established. By blocking cADPR-mediated Ca²⁺ release, it allows for the dissection of the contribution of this pathway to a myriad of physiological and pathophysiological processes. While its potential effects on other targets like TRPM2 warrant further investigation, its utility in probing the cADPR/RyR axis is undeniable. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize 8-Br-cADPR in their investigations of Ca²⁺ signaling.

References

- 1. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. binasss.sa.cr [binasss.sa.cr]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. Evidence of a role for cyclic ADP-ribose in long-term synaptic depression in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

8-Br-ADPR as a Modulator of TRPM2 Channels: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a crucial role in a variety of physiological and pathological processes, including immune responses, temperature sensing, and cell death. Its activation is primarily gated by intracellular adenosine diphosphate ribose (ADPR). 8-Bromoadenosine 5'-diphosphoribose (8-Br-ADPR), a synthetic analog of ADPR, has emerged as a valuable tool for studying TRPM2 function. This technical guide provides an in-depth overview of 8-Br-ADPR as a modulator of TRPM2 channels, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.

Mechanism of Action of 8-Br-ADPR on TRPM2 Channels

TRPM2 channels are homotetramers, with each subunit containing a C-terminal NUDT9 homology (NUDT9-H) domain and an N-terminal TRPM homology region (MHR1/2). Both of these domains have been identified as binding sites for ADPR and its analogs.[1]

8-Br-ADPR primarily functions as a competitive antagonist of ADPR at the TRPM2 channel.[2] Structural and functional studies have revealed that 8-Br-ADPR binds to the MHR1/2 domain of TRPM2.[3] This binding is thought to stabilize the channel in a closed or non-conductive conformation, thereby preventing the conformational changes required for channel opening that are normally induced by ADPR binding. While 8-Br-cADPR has been reported to inhibit TRPM2, it is suggested that this effect might be due to its hydrolysis to 8-Br-ADPR.[2]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of 8-Br-ADPR and related compounds with TRPM2 channels.

| Compound | Parameter | Value | Species/Cell Type | Method | Reference |

| 8-Br-ADPR | KD | ~300 µM | Not Specified | Not Specified | [2] |

| 8-Br-ADPR | IC50 | Not explicitly stated, but described as a low-affinity competitive antagonist | Not Specified | Not Specified | [2] |

| 8-Br-cADPR | Inhibition | Complete block of 1 mM NAADP-induced currents at 100 µM | HEK-293 cells expressing TRPM2 | Electrophysiology (Whole-cell patch clamp) | [4] |

| AMP | IC50 | ~70 µM | Not Specified | Not Specified | [2] |

Note: A precise, experimentally determined IC50 value for 8-Br-ADPR from a dedicated electrophysiology study was not available in the reviewed literature. The value of ~300 µM is cited as a low-affinity competitive antagonist.

Signaling Pathways and Experimental Workflows

TRPM2 Channel Gating and Inhibition by 8-Br-ADPR

The following diagram illustrates the proposed mechanism of TRPM2 channel activation by ADPR and its inhibition by 8-Br-ADPR.

Caption: Mechanism of TRPM2 activation by ADPR and competitive inhibition by 8-Br-ADPR.

Experimental Workflow for Assessing 8-Br-ADPR Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory effect of 8-Br-ADPR on TRPM2 channels.

Caption: Workflow for characterizing 8-Br-ADPR inhibition of TRPM2 channels.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording ADPR-activated currents in HEK293 cells heterologously expressing TRPM2.

Solutions:

-

External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.[5]

-

Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH 7.3.[5] ADPR and 8-Br-ADPR are added to the internal solution at desired concentrations.

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing TRPM2 onto glass coverslips.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Record baseline currents.

-

Perfuse the cell intracellularly with the internal solution containing a fixed concentration of ADPR (e.g., 100 µM) to activate TRPM2 currents.

-

To test for inhibition, include various concentrations of 8-Br-ADPR along with ADPR in the pipette solution in separate experiments.

-

Record steady-state currents for each concentration of 8-Br-ADPR.

-

-

Data Analysis:

-

Measure the peak inward current at a negative holding potential (e.g., -80 mV).

-

Normalize the currents recorded in the presence of 8-Br-ADPR to the control current (ADPR alone).

-

Plot the normalized current as a function of the 8-Br-ADPR concentration and fit the data with a Hill equation to determine the IC₅₀.

-

Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM2 activation and inhibition.

Solutions:

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with 10-20 mM HEPES (pH 7.4).

-

Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO.

-

Stimulation Solutions: HBSS containing ADPR with or without various concentrations of 8-Br-ADPR.

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing TRPM2 onto glass-bottom dishes or coverslips.

-

Dye Loading:

-

Prepare a loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

-

Remove the culture medium, wash the cells once with HBSS, and then incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[6]

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[6]

-

-

Imaging:

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with HBSS and record baseline fluorescence by alternately exciting at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulate the cells by perfusing with the stimulation solution containing ADPR.

-

To test for inhibition, pre-incubate the cells with 8-Br-ADPR for a few minutes before co-applying with ADPR.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the fluorescence ratio in response to ADPR in the presence and absence of 8-Br-ADPR.

-

Plot the inhibition of the calcium response as a function of the 8-Br-ADPR concentration to determine the IC₅₀.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Solutions:

-

Protein Solution: Purified TRPM2 MHR1/2 domain in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Ligand Solution: 8-Br-ADPR dissolved in the same buffer as the protein.

Procedure:

-

Sample Preparation:

-

Dialyze both the protein and ligand solutions against the same buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles in the calorimeter.

-

Determine the precise concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the ligand solution (e.g., 100-500 µM) into the injection syringe.[7]

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution.[8]

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.

-

Site-Directed Mutagenesis

This protocol is used to introduce specific mutations into the TRPM2 gene to study the role of particular amino acid residues in 8-Br-ADPR binding and channel function.

Materials:

-

Plasmid DNA containing the wild-type TRPM2 cDNA.

-

Mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., Pfu).

-

DpnI restriction enzyme.

-

Competent E. coli cells.

Procedure:

-

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol is an initial denaturation at 95°C, followed by 16-18 cycles of denaturation, annealing (e.g., 55°C), and extension (68°C), and a final extension step.

-

-

DpnI Digestion: Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.[9]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Conclusion

8-Br-ADPR serves as a valuable antagonist for probing the function of TRPM2 channels. Its ability to competitively inhibit ADPR-induced activation allows for the elucidation of the physiological and pathological roles of TRPM2-mediated signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the modulatory effects of 8-Br-ADPR and other compounds on TRPM2 activity, ultimately contributing to a better understanding of this important ion channel and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Does Cyclic ADP-Ribose (cADPR) Activate the Non-selective Cation Channel TRPM2? [frontiersin.org]

- 3. EMDB-20482: Human TRPM2 bound to 8-Br-cADPR and calcium - Yorodumi [pdbj.org]

- 4. researchgate.net [researchgate.net]

- 5. Patch Clamp Protocol [labome.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Cyclic ADP-Ribose Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic ADP-ribose (cADPR) signaling pathway is a crucial second messenger system that governs intracellular calcium (Ca²⁺) mobilization, a fundamental process in cellular regulation.[1][2][3][4][5] Unlike the well-known inositol 1,4,5-trisphosphate (InsP₃) pathway, the cADPR system operates independently to release Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum.[1][2] This pathway is integral to a multitude of physiological processes, including muscle contraction, neurotransmitter and hormone secretion, fertilization, and lymphocyte activation and proliferation.[2][3][6] Dysregulation of cADPR signaling has been implicated in various pathological conditions, such as chronic respiratory diseases, metabolic disorders, and cancer, making it a compelling target for drug development.[7][8] This guide provides a comprehensive technical overview of the core components, mechanisms, and experimental methodologies associated with the cADPR signaling pathway.

Core Components and Mechanism of the cADPR Signaling Pathway

The central molecule of this pathway is cyclic ADP-ribose, a cyclic adenine nucleotide synthesized from nicotinamide adenine dinucleotide (NAD⁺).[9] The synthesis and degradation of cADPR are tightly regulated by a family of bifunctional enzymes, with CD38 being the most prominent in mammals.[3][9] Another key enzyme, SARM1, has also been shown to catalyze the formation of cADPR.[9]

cADPR Synthesis and Degradation

The primary enzyme responsible for both the synthesis and hydrolysis of cADPR in mammals is CD38, a type II transmembrane glycoprotein.[3][9] CD38 catalyzes the cyclization of NAD⁺ to form cADPR and nicotinamide. It also possesses cADPR hydrolase activity, breaking down cADPR into ADP-ribose (ADPR).[9] This dual functionality allows for precise control over intracellular cADPR levels.

SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1), a protein primarily known for its role in neuronal degeneration, has been identified as another significant source of cADPR.[9][10][11] Under conditions of cellular stress or injury, SARM1's intrinsic NADase activity is activated, leading to the production of cADPR.[10][11]

dot

Downstream Signaling: Calcium Mobilization

cADPR acts as a second messenger by binding to and sensitizing ryanodine receptors (RyRs), which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER).[9][12] This sensitization lowers the threshold for Ca²⁺-induced Ca²⁺ release (CICR), a process where a small influx of Ca²⁺ into the cytoplasm triggers a much larger release of Ca²⁺ from the ER.[9] The resulting increase in cytosolic Ca²⁺ concentration activates a wide array of downstream cellular responses. cADPR can also influence Ca²⁺ entry from the extracellular space through store-operated calcium entry (SOCE) and by directly or indirectly modulating plasma membrane channels like TRPM2.[13]

dot

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. truniagen.com [truniagen.com]

- 6. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD38 ecto-enzyme in immune cells is induced during aging regulating NAD+ and NMN levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A phase transition enhances the catalytic activity of SARM1, an NAD+ glycohydrolase involved in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rupress.org [rupress.org]

An In-depth Technical Guide on the Effects of N-substituted Bromobenzyl Adenosine Derivatives (NBrAD) on Intracellular Calcium Stores

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "NBrAD" (N-substituted Bromobenzyl Adenosine Derivative) is not available in the public domain. This guide, therefore, provides a comprehensive framework based on established principles of intracellular calcium signaling and the known pharmacology of adenosine compounds. The methodologies and potential mechanisms described herein are intended to serve as a blueprint for investigating the effects of a novel compound like NBrAD.

Executive Summary

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of cellular processes, including gene transcription, muscle contraction, and neurotransmission.[1][2] The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore fundamental to cellular physiology.[1] Endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) serve as the primary intracellular Ca²⁺ stores.[2][3][4] The release of Ca²⁺ from these stores is a critical event in cellular signaling, often initiating a cascade of downstream effects. This technical guide explores the potential mechanisms by which a hypothetical N-substituted bromobenzyl adenosine derivative (NBrAD) could modulate intracellular Ca²⁺ stores and provides detailed experimental protocols to investigate these effects.

Adenosine and its derivatives are known to modulate various physiological processes by interacting with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G-protein coupled receptors (GPCRs).[5] Activation of these receptors can lead to downstream signaling events that influence intracellular Ca²⁺ levels. This document will focus on the potential for NBrAD to affect Ca²⁺ release through the primary intracellular Ca²⁺ channels: Inositol 1,4,5-trisphosphate receptors (IP₃Rs) and Ryanodine receptors (RyRs).[3][6]

Potential Signaling Pathways of NBrAD Action

The effect of NBrAD on intracellular calcium stores could be mediated through several distinct signaling pathways. Given its structural similarity to adenosine, NBrAD is likely to interact with adenosine receptors, initiating a G-protein-mediated signaling cascade.

Gq-PLC-IP₃ Pathway

If NBrAD acts as an agonist at Gq-coupled adenosine receptors (e.g., A₁ receptor in some contexts), it would activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[7] IP₃ then diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the ER membrane, triggering the release of Ca²⁺ into the cytosol.[4][8]

Caption: NBrAD-induced Gq-PLC-IP₃ signaling pathway leading to Ca²⁺ release.

Ryanodine Receptor-Mediated Calcium Release

Ryanodine receptors (RyRs) are another major class of intracellular Ca²⁺ release channels, particularly prominent in excitable cells like neurons and muscle cells.[3][6][9] RyRs are activated by Ca²⁺ itself in a process known as calcium-induced calcium release (CICR).[9] A small initial increase in cytosolic Ca²⁺, potentially triggered by NBrAD through IP₃Rs or other mechanisms, could activate nearby RyRs, leading to a larger, regenerative wave of Ca²⁺ release.

Caption: Calcium-Induced Calcium Release (CICR) mediated by Ryanodine Receptors.

Experimental Protocols

To elucidate the effect of NBrAD on intracellular Ca²⁺ stores, a series of well-defined experiments are necessary.

Intracellular Calcium Imaging

This is a primary method to directly visualize and quantify changes in cytosolic Ca²⁺ concentration in response to NBrAD.[10][11][12]

Objective: To measure the dose-dependent effect of NBrAD on intracellular Ca²⁺ levels.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., a neuronal or smooth muscle cell line) onto glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with a Ca²⁺-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with fresh buffer to remove excess dye.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets. Record baseline fluorescence for a few minutes.

-

NBrAD Application: Add varying concentrations of NBrAD to the cells and continue recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.[13]

Caption: Workflow for a typical intracellular calcium imaging experiment.

Inositol Phosphate Accumulation Assay

This assay directly measures the production of IP₃, providing evidence for the involvement of the PLC pathway.

Objective: To determine if NBrAD stimulates the production of inositol phosphates.

Methodology:

-

Cell Labeling: Incubate cells overnight with myo-[³H]inositol to radiolabel the cellular inositol phosphate pool.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulation: Add NBrAD at various concentrations and incubate for a defined period.

-

Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Separation and Quantification: Separate the different inositol phosphate isomers using anion-exchange chromatography.[14][15][16] Quantify the radioactivity in each fraction using liquid scintillation counting.

Receptor Binding Assay

This assay determines the affinity of NBrAD for specific adenosine receptor subtypes.[17][18][19]

Objective: To quantify the binding affinity (Ki) of NBrAD for adenosine receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the adenosine receptor subtype of interest.

-

Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]DPCPX for A₁ receptors) in the presence of increasing concentrations of unlabeled NBrAD.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[20]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the NBrAD concentration. The IC₅₀ (concentration of NBrAD that inhibits 50% of specific binding) is determined and used to calculate the Ki.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data that would be generated from the experiments described above.

Table 1: Effect of NBrAD on Intracellular Calcium Mobilization

| NBrAD Concentration (µM) | Peak [Ca²⁺]i (nM) | Time to Peak (s) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

Table 2: NBrAD-induced Inositol Phosphate Accumulation

| NBrAD Concentration (µM) | IP₃ Production (cpm/well) |

| 0.1 | |

| 1 | |

| 10 | |

| 100 |

Table 3: Binding Affinity of NBrAD for Adenosine Receptors

| Receptor Subtype | IC₅₀ (nM) | Ki (nM) |

| A₁ | ||

| A₂A | ||

| A₂B | ||

| A₃ |

Conclusion

This technical guide outlines a comprehensive strategy for investigating the effects of a novel N-substituted bromobenzyl adenosine derivative, NBrAD, on intracellular calcium stores. By employing a combination of intracellular calcium imaging, inositol phosphate accumulation assays, and receptor binding studies, it is possible to elucidate the mechanism of action, potency, and selectivity of NBrAD. The provided experimental protocols and data presentation formats offer a robust framework for such an investigation, which is critical for the advancement of drug development programs targeting pathways involving intracellular calcium signaling. The potential for NBrAD to modulate these pathways highlights its therapeutic promise in a variety of disease states.

References

- 1. Calcium signaling and molecular mechanisms underlying neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol 1,4,5-trisphosphate IP(3) receptors and their role in neuronal cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine - Wikipedia [en.wikipedia.org]

- 6. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 8. IP(3) receptors: the search for structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. protocols.io [protocols.io]

- 14. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. giffordbioscience.com [giffordbioscience.com]

The Modulatory Role of 8-Br-cADPR on Ryanodine Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) by activating ryanodine receptors (RyRs), large-conductance Ca²⁺ channels located on the membrane of the endoplasmic and sarcoplasmic reticulum. The brominated derivative, 8-bromo-cyclic ADP-ribose (8-Br-cADPR), has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the cADPR/RyR signaling axis. This technical guide provides an in-depth overview of the interaction between 8-Br-cADPR and the ryanodine receptor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell signaling, pharmacology, and drug development.

Introduction to the cADPR/Ryanodine Receptor Signaling Pathway

The precise regulation of intracellular Ca²⁺ concentration is fundamental to a myriad of cellular processes, including muscle contraction, neurotransmission, gene expression, and apoptosis. Ryanodine receptors are a family of intracellular Ca²⁺ channels that play a pivotal role in Ca²⁺-induced Ca²⁺ release (CICR), a process whereby a small influx of Ca²⁺ triggers a much larger release of Ca²⁺ from intracellular stores.

Cyclic ADP-ribose, synthesized from NAD⁺ by the enzyme CD38, is an endogenous modulator of RyR activity.[1][2] cADPR sensitizes RyRs to Ca²⁺, thereby lowering the threshold for CICR and amplifying Ca²⁺ signals.[3][4] Dysregulation of the cADPR/RyR pathway has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it an attractive target for therapeutic intervention.

8-Br-cADPR: A Potent Antagonist of cADPR-Mediated Signaling

8-Br-cADPR is a synthetic, cell-permeable analog of cADPR that acts as a competitive antagonist at the cADPR binding site.[2][5] It is widely used to probe the functional significance of cADPR-mediated Ca²⁺ signaling in a variety of cell types and tissues. By inhibiting the actions of endogenous cADPR, 8-Br-cADPR allows researchers to dissect the specific contribution of this signaling pathway to cellular responses.

Mechanism of Action

8-Br-cADPR is believed to compete with endogenous cADPR for a binding site on the ryanodine receptor or an associated regulatory protein, thereby preventing cADPR-mediated sensitization of the channel to Ca²⁺.[6][7] This leads to a reduction or complete blockage of cADPR-induced Ca²⁺ release from intracellular stores. It is important to note that 8-Br-cADPR's primary role is as an antagonist of cADPR's effects, and its direct interaction with the ryanodine receptor in the absence of cADPR is less well-characterized.

Quantitative Data on 8-Br-cADPR and Ryanodine Receptor Interaction

The following tables summarize the available quantitative data on the inhibitory effects of 8-Br-cADPR on cADPR-mediated Ca²⁺ release and its impact on RyR channel activity.

| Parameter | Value | Species/Cell Type | Experimental Condition | Reference |

| IC₅₀ | ~1.7 µM | Sea urchin oocyte | Inhibition of cADPR-induced calcium release | [7] |

| IC₅₀ | ~1 mM | NG108-15 cells | Inhibition of acetylcholine-induced IK(M,ng) inhibition | [7] |

| IC₅₀ | 0.97 ± 0.04 µM | L. pictus sea urchin egg homogenates | Inhibition of 100 nM cADPR-induced Ca²⁺ release | [8] |

Table 1: Inhibitory Potency of 8-Br-cADPR on cADPR-Induced Calcium Release

| Cell Type | 8-Br-cADPR Concentration | Effect | Agonist | Reference |

| Human Myometrial Smooth Muscle Cells | 1 µM | 53% inhibition of store-operated Ca²⁺ transients | Cyclopiazonic acid (CPA) | [9] |

| Human Myometrial Smooth Muscle Cells | 10 µM | 68% inhibition of store-operated Ca²⁺ transients | Cyclopiazonic acid (CPA) | [9] |

| Human Myometrial Smooth Muscle Cells | 100 µM | 82% inhibition of store-operated Ca²⁺ transients | Cyclopiazonic acid (CPA) | [9] |

| PHM1 Cells | 10 µM | 19% inhibition of net [Ca²⁺]i elevation | 100 nM Oxytocin | [10] |

| PHM1 Cells | 100 µM | 24% inhibition of net [Ca²⁺]i elevation | 100 nM Oxytocin | [10] |

| PHM1 Cells | 1 mM | 40% inhibition of net [Ca²⁺]i elevation | 100 nM Oxytocin | [10] |

Table 2: Concentration-Dependent Inhibition of Agonist-Induced Calcium Responses by 8-Br-cADPR

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the interaction between 8-Br-cADPR and the ryanodine receptor.

Intracellular Calcium Imaging

Intracellular calcium imaging is a widely used technique to measure changes in cytosolic Ca²⁺ concentration in response to various stimuli. This method is instrumental in assessing the inhibitory effect of 8-Br-cADPR on agonist-induced or cADPR-mediated Ca²⁺ release.

Protocol Overview:

-

Cell Preparation: Culture cells of interest on glass coverslips or in multi-well plates suitable for microscopy.

-

Fluorescent Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. This is typically done by incubating the cells with the dye in a physiological buffer for a specific duration.

-

Pre-incubation with 8-Br-cADPR: Before stimulation, pre-incubate the cells with the desired concentration of 8-Br-cADPR for a sufficient period to allow for cell permeation and target engagement.[10]

-

Baseline Measurement: Acquire baseline fluorescence images to establish the resting intracellular Ca²⁺ level.

-

Stimulation: Add the agonist of interest (e.g., acetylcholine, oxytocin) or introduce cADPR into the cells (e.g., via microinjection or by using a cell-permeant cADPR analog).

-

Data Acquisition: Continuously record fluorescence images at regular intervals to capture the dynamic changes in intracellular Ca²⁺.

-

Data Analysis: Analyze the fluorescence intensity changes over time to quantify the Ca²⁺ response. Compare the responses in the presence and absence of 8-Br-cADPR to determine its inhibitory effect.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

Single-channel recording allows for the direct measurement of the activity of individual ion channels, providing detailed information about their gating properties (e.g., open probability, conductance). Reconstituting purified ryanodine receptors into planar lipid bilayers is a powerful technique to study their function in a controlled environment.

Protocol Overview:

-

Microsome Preparation: Isolate microsomes containing ryanodine receptors from a tissue of interest (e.g., skeletal or cardiac muscle).[11]

-

Planar Lipid Bilayer Formation: Form a solvent-free planar lipid bilayer across a small aperture separating two aqueous chambers (cis and trans).

-

Microsome Fusion: Add the microsomes to the cis chamber. The microsomes will fuse with the lipid bilayer, incorporating the ryanodine receptors into the membrane.

-

Recording Conditions: Establish a voltage clamp across the bilayer and use a low-noise amplifier to record the single-channel currents. The composition of the solutions in the cis and trans chambers (e.g., ion concentrations, presence of ATP and Mg²⁺) can be varied to study their effects on channel activity.

-

Application of Modulators: Introduce cADPR into the cis chamber to observe its effect on RyR channel gating. Subsequently, add 8-Br-cADPR to assess its ability to antagonize the effects of cADPR.

-

Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Po), mean open time, and mean closed time. Compare these parameters before and after the addition of cADPR and 8-Br-cADPR.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity and density of receptors in a given tissue or cell preparation.[12][13] A competition binding assay can be employed to determine the affinity of an unlabeled compound (like 8-Br-cADPR) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol Overview:

-

Membrane Preparation: Prepare membrane fractions (microsomes) from a source rich in ryanodine receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radiolabeled ryanodine receptor ligand (e.g., [³H]ryanodine) and varying concentrations of the unlabeled competitor, 8-Br-cADPR.

-

Separation of Bound and Free Ligand: After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters.

-

Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: cADPR Signaling Pathway and the inhibitory action of 8-Br-cADPR.

Caption: Workflow for Intracellular Calcium Imaging Experiments.

Caption: Workflow for Single-Channel Recording in Planar Lipid Bilayers.

Conclusion and Future Directions

8-Br-cADPR has proven to be an indispensable tool for investigating the physiological roles of the cADPR/ryanodine receptor signaling pathway. Its ability to antagonize cADPR-mediated Ca²⁺ release has allowed for the elucidation of this pathway's involvement in a wide range of cellular functions. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers seeking to utilize 8-Br-cADPR in their studies.

Future research should focus on several key areas. Firstly, a more comprehensive characterization of the direct binding of 8-Br-cADPR to different ryanodine receptor isoforms is needed to fully understand its mechanism of action. Secondly, the development of more potent and selective antagonists for the cADPR binding site would be highly beneficial for both basic research and as potential therapeutic leads. Finally, further investigation into the role of the cADPR/RyR pathway in various disease states will undoubtedly open up new avenues for drug discovery and development. This technical guide serves as a starting point for these exciting future endeavors.

References

- 1. binasss.sa.cr [binasss.sa.cr]

- 2. researchgate.net [researchgate.net]

- 3. From eggs to hearts: what is the link between cyclic ADP-ribose and ryanodine receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cADP-ribose activates reconstituted ryanodine receptors from coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. [Physiological role of cyclic ADP-ribose as a novel endogenous agonist of ryanodine receptor in adrenal chromaffin cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of ryanodine receptors in the cyclic ADP ribose modulation of the M-like current in rodent m1 muscarinic receptor-transformed NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The power of single channel recording and analysis: its application to ryanodine receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

The Role of 8-Br-ADPR in Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 8-bromo-adenosine diphosphoribose (8-Br-ADPR) and its pivotal role as a modulator of ion channel activity in electrophysiological studies. Primarily recognized for its interaction with the Transient Receptor Potential Melastatin 2 (TRPM2) channel, 8-Br-ADPR serves as a critical tool for dissecting cellular signaling pathways related to oxidative stress, immune responses, and metabolic regulation. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated signaling and experimental workflows.

Core Mechanism of Action: Antagonism of the TRPM2 Ion Channel

8-Br-ADPR is predominantly characterized as a competitive antagonist of the TRPM2 ion channel. TRPM2 is a non-selective cation channel permeable to Ca²⁺ and Na⁺, which plays a crucial role in various physiological and pathological processes. The channel is endogenously activated by adenosine diphosphate ribose (ADPR), a metabolite of NAD⁺, particularly under conditions of oxidative stress.

The activation of TRPM2 by ADPR is a complex process involving binding to specific domains on the channel protein. Key binding sites include the C-terminal NUDT9 homology (NUDT9H) domain and a nucleotide-binding site within the N-terminal MHR1/2 domain. 8-Br-ADPR exerts its inhibitory effect by competing with ADPR for these binding sites, thereby preventing the conformational changes required for channel gating and ion influx. Its utility in research stems from its ability to selectively block this pathway, allowing for the precise investigation of TRPM2-dependent signaling.

Quantitative Data Presentation

The following tables summarize the quantitative effects of 8-Br-ADPR on the TRPM2 channel, providing key metrics for experimental design.

| Parameter | Value | Channel/Cell Type | Comments |

| IC₅₀ | ~300 µM | TRPM2 | Represents the concentration for 50% inhibition of ADPR-induced currents.[1] |

| Binding Affinity (Kᴅ) | 1.4 µM ± 0.5 µM | MHR1/2 Domain of TRPM2 | Demonstrates high-affinity binding to the N-terminal domain of the channel.[2] |

| Inhibition | Significant reduction | TRPM2 in HEK293 cells | 1 mM 8-Br-ADPR significantly reduces currents activated by 125 µM ADPR.[2] |

Table 1: Inhibitory and Binding Characteristics of 8-Br-ADPR.

Signaling Pathway and Competitive Antagonism

8-Br-ADPR functions by directly competing with the endogenous agonist, ADPR, for binding sites on the TRPM2 channel. This prevents channel activation and the subsequent influx of cations like Ca²⁺ and Na⁺, which would otherwise lead to cellular responses such as inflammation, insulin secretion, or apoptosis.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for measuring the inhibitory effect of 8-Br-ADPR on ADPR-induced TRPM2 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPM2).

Objective: To quantify the inhibition of ADPR-activated TRPM2 currents by 8-Br-ADPR.

Materials:

-

HEK293 cells expressing TRPM2

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette pulling

-

Standard Extracellular (Bath) Solution

-

Standard Intracellular (Pipette) Solution

-

Agonist: ADP-ribose (ADPR)

-

Antagonist: 8-bromo-ADP-ribose (8-Br-ADPR)

Solution Compositions:

| Solution Type | Component | Concentration (mM) |

| Extracellular | NaCl | 140 |

| KCl | 2.8 | |

| CaCl₂ | 1 | |

| MgCl₂ | 2 | |

| Glucose | 10 | |

| HEPES | 10 | |

| Adjust pH to 7.2 with NaOH | ||

| Intracellular (Pipette) | K-Glutamate | 140 |

| NaCl | 8 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Adjust pH to 7.2 with KOH | ||

| Ca²⁺ can be left unbuffered or buffered with EGTA/BAPTA to desired concentration |

Table 2: Standard solutions for TRPM2 patch-clamp recording.[3][4]

Procedure:

-

Cell Preparation: Plate TRPM2-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Solution Filling: Filter the intracellular solution (0.2 µm filter) and back-fill the patch pipette. The pipette solution should contain a fixed concentration of the agonist ADPR (e.g., 100 µM) and the desired concentration of the antagonist 8-Br-ADPR (e.g., ranging from 10 µM to 1 mM for a dose-response curve). A control set of experiments should be performed with ADPR alone.

-

Establish Whole-Cell Configuration:

-

Place the coverslip in the recording chamber and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached mode).

-

Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration. This allows the pipette solution containing ADPR and 8-Br-ADPR to dialyze into the cell.

-

-

Data Acquisition:

-

Set the amplifier to voltage-clamp mode and hold the cell at a potential of 0 mV.

-

Apply voltage ramps of 50-100 ms duration, spanning from -100 mV to +100 mV, at regular intervals (e.g., every 1-2 seconds).[3][4]

-

Record the current development over time. ADPR-induced currents typically activate within seconds to minutes as the pipette solution dialyzes into the cell.

-

-

Data Analysis:

-

Extract the inward current amplitude at a negative potential (e.g., -80 mV) and the outward current at a positive potential (e.g., +80 mV) from the voltage ramps.

-

Plot the peak current density (pA/pF) versus the concentration of 8-Br-ADPR to generate a dose-response inhibition curve.

-

Calculate the IC₅₀ value by fitting the curve with a suitable equation (e.g., Hill equation).

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical whole-cell patch-clamp experiment designed to test the inhibitory properties of 8-Br-ADPR on TRPM2 channels.

References

Unraveling NBrAD: A Comprehensive Technical Guide on its Discovery and Significance in Cell Biology

An in-depth exploration for researchers, scientists, and drug development professionals.

Foreword

The intricate signaling networks within a cell govern its every action, from proliferation and differentiation to apoptosis. The discovery of novel proteins and their roles within these pathways continually reshapes our understanding of cellular biology and opens new avenues for therapeutic intervention. This whitepaper focuses on the recently identified protein, NBrAD, providing a comprehensive overview of its discovery, its multifaceted significance in cellular processes, and its potential as a target for drug development. We will delve into the quantitative data supporting its function, the experimental methodologies used to elucidate its role, and the signaling pathways in which it participates.

Introduction to NBrAD

Initial searches for a protein or molecule specifically named "NBrAD" in seminal scientific databases and literature have not yielded a direct match. This suggests that "NBrAD" may be a very recently designated protein, a term used within a specific research consortium, or an alternative nomenclature not yet widely adopted. For the purposes of this guide, we will proceed by discussing key concepts and methodologies relevant to the discovery and characterization of a novel protein involved in cellular signaling, using the placeholder "NBrAD" to illustrate the process. The principles and techniques described herein are broadly applicable to the study of any newly identified protein of interest.

The Role of Ubiquitination in Cell Signaling

A fundamental mechanism often implicated in the function of newly discovered signaling proteins is ubiquitination. This post-translational modification, the covalent attachment of ubiquitin to a substrate protein, is not solely a signal for degradation but also a critical regulator of a vast array of cellular processes.[1][2] Ubiquitination is a versatile signaling mechanism, with the type of ubiquitin chain dictating the functional outcome. For instance, Lys48-linked polyubiquitin chains typically target proteins for proteasomal degradation, whereas Lys63-linked chains are often involved in non-proteolytic functions such as protein-protein interactions, kinase activation, and subcellular localization.[1][3]

The process of ubiquitination is a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[2][4] Deubiquitinating enzymes (DUBs) reverse this process, adding another layer of regulatory complexity.[2] Given its diverse roles, it is plausible that a novel protein like "NBrAD" could function as an E3 ligase, a DUB, a ubiquitin-binding domain-containing protein, or a substrate for ubiquitination itself, thereby integrating into and influencing cellular signaling pathways.

NBrAD in the Context of Neurodegenerative Diseases

Many newly discovered proteins are first characterized in the context of human diseases. Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are often linked to dysregulation of cellular signaling pathways, protein aggregation, and impaired protein clearance.[5][6] The blood-brain barrier (BBB) presents a significant challenge for treating these diseases, as it restricts the entry of many therapeutic agents into the central nervous system.[5][7]

A hypothetical "NBrAD" could play a role in neurodegeneration through various mechanisms. For instance, it might be involved in the processing of amyloid-beta in Alzheimer's disease or alpha-synuclein in Parkinson's disease.[5] Alternatively, it could be a component of the cellular stress response or pathways regulating neuronal survival. Understanding the function of "NBrAD" in these contexts could reveal novel therapeutic targets for these devastating conditions.

Experimental Methodologies for Characterizing NBrAD

To elucidate the function of a novel protein like "NBrAD," a combination of biochemical, molecular, and cell biology techniques is employed. Below are detailed protocols for key experiments.

Quantitative Data Presentation

Should quantitative data on "NBrAD" become available, it would be crucial to present it in a structured format for clear comparison. For example:

| Experimental Condition | Parameter Measured | Control Value (Mean ± SD) | NBrAD Knockdown Value (Mean ± SD) | p-value |

| Basal State | Protein X Phosphorylation Level | 100 ± 12 | 45 ± 8 | <0.01 |

| Stimulus A | Gene Y Expression (Fold Change) | 15.2 ± 2.1 | 3.1 ± 0.5 | <0.001 |

| Drug Treatment | Cell Viability (%) | 85 ± 5 | 95 ± 3 | <0.05 |

This table is a template and does not contain real data due to the lack of specific information on NBrAD.

Experimental Protocols

Protocol 1: Immunoprecipitation to Identify NBrAD-Interacting Proteins

-

Cell Lysis: Culture cells of interest to 80-90% confluency. Wash with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to NBrAD or a control IgG overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification of novel interacting partners.

Protocol 2: In Vitro Ubiquitination Assay

-

Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, a specific E2 conjugating enzyme, ubiquitin, ATP, and the purified putative E3 ligase "NBrAD".

-

Substrate Addition: Add the purified substrate protein of interest.

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or ubiquitin to detect ubiquitinated species, which will appear as higher molecular weight bands.

Signaling Pathways and Logical Relationships

To visualize the potential roles of "NBrAD" in cellular signaling, we can construct hypothetical pathways using Graphviz.

Hypothetical NBrAD-Mediated Signaling Pathway

This diagram illustrates a scenario where NBrAD acts as an E3 ligase, activated by an upstream kinase, leading to the ubiquitination and subsequent degradation of a transcriptional repressor.

Caption: Hypothetical NBrAD signaling cascade.

Experimental Workflow for NBrAD Characterization

This diagram outlines a logical workflow for the initial characterization of a novel protein like NBrAD.

Caption: Workflow for NBrAD characterization.

NBrAD as a Target for Drug Development

The identification of a novel protein's role in a disease-relevant pathway immediately positions it as a potential drug target.[8] Targeting "NBrAD" could involve several strategies:

-

Small Molecule Inhibitors: If "NBrAD" is an enzyme (e.g., a kinase or E3 ligase), high-throughput screening could identify small molecules that inhibit its activity.

-

Monoclonal Antibodies: For an extracellular or cell-surface "NBrAD," monoclonal antibodies could be developed to block its function or interaction with other proteins.[9]

-

PROTACs (Proteolysis Targeting Chimeras): If "NBrAD" is a disease-promoting protein, PROTACs could be designed to induce its targeted degradation by the proteasome.

-

Gene Therapy: In cases of loss-of-function mutations, gene therapy approaches could be explored to restore functional "NBrAD."

The development of therapeutics targeting "NBrAD" would require extensive preclinical and clinical validation, including assessments of efficacy, toxicity, and pharmacokinetics.

Conclusion and Future Directions

While the specific entity "NBrAD" remains to be fully defined in the public scientific domain, the framework for its discovery, characterization, and potential therapeutic targeting is well-established. The methodologies and conceptual pathways outlined in this whitepaper provide a roadmap for the investigation of any novel protein. The elucidation of "NBrAD's" precise function will undoubtedly contribute to our fundamental understanding of cell biology and may offer new hope for the treatment of human diseases. Future research should focus on validating its existence, determining its structure, identifying its interacting partners and substrates, and exploring its role in various physiological and pathological contexts.

References

- 1. Ubiquitylation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ubiquitin system: from cell signalling to disease biology and new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Signaling by Non-degradative Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin signalling in health and disease [2013.the-embo-meeting.org]

- 5. Blood–Brain Barrier and Neurodegenerative Diseases—Modeling with iPSC-Derived Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances on the Role of Brain-Derived Neurotrophic Factor (BDNF) in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The blood-brain barrier in neurodegenerative disease: what are researchers looking at? | VJDementia [vjdementia.com]

- 8. Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioxconomy.com [bioxconomy.com]

Application Notes and Protocols for 8-Br-cADPR in Calcium Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-cyclic adenosine diphosphate ribose (8-Br-cADPR) is a cell-permeant antagonist of cyclic adenosine diphosphate ribose (cADPR). cADPR is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores, primarily by gating ryanodine receptors (RyRs) on the endoplasmic reticulum.[1][2] In some cellular contexts, cADPR signaling may also involve the transient receptor potential melastatin-2 (TRPM2) ion channel.[3] As a competitive antagonist, 8-Br-cADPR is an invaluable tool for elucidating the role of the cADPR signaling pathway in various physiological and pathophysiological processes. These application notes provide detailed protocols and quantitative data for the effective use of 8-Br-cADPR in calcium imaging experiments.

Mechanism of Action

8-Br-cADPR functions by competitively inhibiting the binding of endogenous cADPR to its target receptors, thereby blocking cADPR-mediated Ca²⁺ release from intracellular stores. This inhibitory action allows researchers to dissect the contribution of the cADPR pathway from other Ca²⁺ signaling cascades, such as the inositol trisphosphate (IP₃) pathway.

Data Presentation: Efficacy of 8-Br-cADPR

The following table summarizes the effective concentrations and observed effects of 8-Br-cADPR in various experimental models. While the IC₅₀ for blocking cADPR-evoked calcium release has been determined to be 1.7 µM in sea urchin egg homogenates, concentrations in the micromolar range are typically required in intact mammalian cells to achieve significant inhibition.

| Cell Type | Agonist/Stimulus | 8-Br-cADPR Concentration | Observed Effect | Reference |

| Sea Urchin Egg Homogenates | cADPR | 1.7 µM (IC₅₀) | Inhibition of Ca²⁺ release | Cayman Chemical |

| Rat Duodenum Myocytes (permeabilized) | Acetylcholine (1 µM) | 20 µM | Significant reduction in the amplitude of the initial Ca²⁺ peak and suppression of Ca²⁺ oscillations | [4] |

| Human Myometrial Smooth Muscle Cells | Oxytocin (100 nM) | 100 µM | ~30% inhibition of Ca²⁺ elevation | [5] |

| Human Myometrial Smooth Muscle Cells | Prostaglandin F2α (100 nM) | 100 µM | ~20-40% inhibition of Ca²⁺ elevation | [5] |

| Human Myometrial Smooth Muscle Cells | Endothelin-1 (100 nM) | 100 µM | ~20-46% inhibition of Ca²⁺ elevation | [5] |

| Human Airway Smooth Muscle Cells | Acetylcholine, Bradykinin, Thrombin | Not specified | Attenuation of [Ca²⁺]i responses | [6] |

| Dorsal Root Ganglion (DRG) Axons | Paclitaxel | 20 µM | Partial decrease in axonal calcium flux | [7][8] |

Signaling Pathway

The cADPR signaling pathway begins with the synthesis of cADPR from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme CD38.[1][9][10] cADPR then binds to and sensitizes ryanodine receptors on the endoplasmic reticulum, leading to calcium-induced calcium release (CICR).[2] 8-Br-cADPR acts as an antagonist at the ryanodine receptor, blocking this Ca²⁺ release.

Experimental Protocols

Protocol 1: Co-loading of Cells with a Calcium Indicator Dye and 8-Br-cADPR

This protocol describes the co-loading of adherent cells with the ratiometric calcium indicator Fura-2 AM and 8-Br-cADPR for subsequent fluorescence microscopy.

Materials:

-

Adherent cells cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

8-Br-cADPR

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) or other physiological buffer

-

Probenecid (optional, to prevent dye leakage)

Stock Solutions:

-

Fura-2 AM Stock (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO. Store at -20°C, protected from light and moisture.

-

8-Br-cADPR Stock (10 mM): Dissolve 1 mg of 8-Br-cADPR in the appropriate volume of sterile water or buffer to make a 10 mM stock solution. Aliquot and store at -20°C.

-

Pluronic F-127 (20% w/v in DMSO): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This may require gentle warming. Store at room temperature.

-

Probenecid Stock (250 mM): Prepare a stock solution in a suitable solvent as recommended by the supplier.

Loading Protocol:

-

Prepare Loading Buffer: For each coverslip, prepare 1 mL of loading buffer in a microcentrifuge tube. Start with 1 mL of HBSS.

-

Add 8-Br-cADPR: Add the desired volume of 8-Br-cADPR stock solution to the loading buffer to achieve the final working concentration (e.g., for 100 µM, add 10 µL of 10 mM stock to 1 mL of HBSS).

-

Prepare Fura-2 AM/Pluronic F-127 Mixture: In a separate tube, mix equal volumes of the Fura-2 AM stock solution and the 20% Pluronic F-127 solution (e.g., 2 µL of each).

-

Add Fura-2 AM to Loading Buffer: Add the Fura-2 AM/Pluronic F-127 mixture to the loading buffer containing 8-Br-cADPR to achieve a final Fura-2 AM concentration of 1-5 µM (e.g., add the 4 µL mixture to the 1 mL of buffer for a final concentration of approximately 4 µM).

-

Vortex: Vortex the final loading solution vigorously for 30 seconds to disperse the dye.

-

Cell Loading:

-

Wash the cells once with pre-warmed HBSS.

-

Aspirate the wash buffer and add the loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

Aspirate the loading solution and wash the cells twice with pre-warmed HBSS (containing probenecid if used).

-

Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

-

-

Calcium Imaging: The cells are now ready for calcium imaging experiments. Excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Experimental Workflow

Selectivity and Potential Off-Target Effects

While 8-Br-cADPR is a widely used antagonist for the cADPR pathway, it is important to consider its selectivity. Some studies have suggested that at higher concentrations, 8-Br-cADPR may have effects on TRPM2 channels.[3] Therefore, it is recommended to use the lowest effective concentration of 8-Br-cADPR as determined by dose-response experiments in the specific cell type of interest. Additionally, as with any pharmacological inhibitor, control experiments are crucial to validate the specificity of the observed effects. This may include using a structurally different cADPR antagonist or molecular approaches such as siRNA-mediated knockdown of CD38 or RyRs.

Conclusion

8-Br-cADPR is a powerful tool for investigating the role of cADPR-mediated calcium signaling. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this antagonist to gain valuable insights into the complex mechanisms of intracellular calcium regulation. Careful experimental design, including appropriate controls, will ensure the generation of robust and reliable data.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]